molecular formula C12H18O3 B12092733 (1S)-1-(3,4-diethoxyphenyl)ethanol

(1S)-1-(3,4-diethoxyphenyl)ethanol

Cat. No.: B12092733
M. Wt: 210.27 g/mol
InChI Key: UJBOGVMFJDOUDP-VIFPVBQESA-N
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Description

(1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of a phenyl ring substituted with two ethoxy groups and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1S)-1-(3,4-Diethoxyphenyl)ethan-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone is reduced in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) atmosphere.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol can undergo oxidation to form (1S)-1-(3,4-Diethoxyphenyl)ethan-1-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane, (1S)-1-(3,4-Diethoxyphenyl)ethane, using strong reducing agents like LiAlH4.

    Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: CrO3, PCC, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: (1S)-1-(3,4-Diethoxyphenyl)ethan-1-one.

    Reduction: (1S)-1-(3,4-Diethoxyphenyl)ethane.

    Substitution: Various substituted phenyl ethan-1-ol derivatives.

Scientific Research Applications

Chemistry: (1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs with analgesic or anti-inflammatory effects.

Industry: In the industrial sector, (1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol is used in the manufacture of specialty chemicals and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the hydroxyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-ol
  • (1S)-1-(3,4-Diethoxyphenyl)propan-1-ol
  • (1S)-1-(3,4-Diethoxyphenyl)butan-1-ol

Comparison: Compared to (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-ol, the diethoxy derivative has bulkier ethoxy groups, which may influence its steric interactions and solubility. The propan-1-ol and butan-1-ol derivatives have longer carbon chains, affecting their hydrophobicity and reactivity.

Conclusion

(1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in biological and medicinal research.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(1S)-1-(3,4-diethoxyphenyl)ethanol

InChI

InChI=1S/C12H18O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9,13H,4-5H2,1-3H3/t9-/m0/s1

InChI Key

UJBOGVMFJDOUDP-VIFPVBQESA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)[C@H](C)O)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)O)OCC

Origin of Product

United States

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